Foreword: A Note on Scientific Diligence with Novel Reagents
Foreword: A Note on Scientific Diligence with Novel Reagents
An In-depth Technical Guide to 4-(Ethylamino)butane-1-sulfonic acid (CAS 89585-27-3)
In the landscape of drug discovery and chemical research, we often encounter compounds with limited publicly available data. 4-(Ethylamino)butane-1-sulfonic acid (CAS 89585-27-3) is one such entity. While a specific, verified Safety Data Sheet (SDS) is not readily accessible in public databases as of this writing, this guide has been constructed to serve the experienced researcher. It provides a framework for safe handling and potential application based on first principles of chemical reactivity, data from structurally related analogs, and established best practices in the laboratory. This document is not a substitute for a manufacturer-provided SDS but is intended to empower the scientist to perform a robust risk assessment and make informed experimental decisions.
Compound Identity and Physicochemical Profile
4-(Ethylamino)butane-1-sulfonic acid is a zwitterionic organic compound, possessing both a basic secondary amine and a strongly acidic sulfonic acid group. This dual functionality dictates its physical properties and potential chemical behavior.
Its identity is established by its unique CAS number and molecular structure.
Caption: Molecular structure of 4-(Ethylamino)butane-1-sulfonic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 89585-27-3 | [1][2] |
| Molecular Formula | C₆H₁₅NO₃S | [2][3] |
| Molecular Weight | 181.25 g/mol | [2][3] |
| Appearance | Solid (predicted) | Inferred |
| Water Solubility | Soluble (predicted) | [4] |
| pKa (Sulfonic Acid) | < 2 (predicted) | Inferred |
| pKa (Amine) | ~10-11 (predicted) | Inferred |
Rationale: The presence of the highly polar sulfonic acid and amino groups suggests high water solubility.[4] Sulfonic acids are strong acids, while secondary amines are moderately basic, leading to the predicted pKa values. This zwitterionic nature at physiological pH is a key consideration for its use in biological systems.
Pro-Forma Hazard Analysis and Risk Mitigation
In the absence of a specific SDS, a risk assessment must be constructed based on the known hazards of the functional groups present and data from analogous compounds.
Anticipated Hazards Based on Chemical Structure
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Skin and Eye Irritation/Corrosion: Alkanesulfonic acids, while strong acids, may not be as corrosive as mineral acids, but direct contact should be avoided. Some sulfonic acids can cause skin irritation, and related compounds are classified as causing skin corrosion or serious eye damage.[5][6] Assume this compound is, at a minimum, a severe irritant to the eyes and skin.
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Respiratory Irritation: Dust or aerosols may cause respiratory irritation.[7] This is a common hazard for many fine chemical powders.
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Harmful if Swallowed: Related sulfonic acid derivatives are classified as harmful if swallowed.[5][6]
Essential Protocol: New Chemical Risk Assessment Workflow
Before any bench work commences, a thorough and documented risk assessment is mandatory. This process is not a mere formality; it is a critical scientific control.
Caption: Risk assessment workflow for a novel chemical reagent.
Standard Operating Procedure (SOP) for Safe Handling
This protocol is designed as a baseline for handling gram-scale quantities in a research setting.
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Preparation and Engineering Controls:
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Verify that a chemical fume hood is certified and functioning correctly.
-
Ensure an eye wash station and safety shower are accessible and unobstructed.[8]
-
Place a spill kit containing a suitable absorbent material (e.g., vermiculite) and a weak base (e.g., sodium bicarbonate for potential acid neutralization) nearby.
-
-
Personal Protective Equipment (PPE):
-
Wear standard nitrile gloves. For prolonged handling, consider thicker gloves or double-gloving.
-
Wear chemical splash goggles that provide a full seal around the eyes.[9]
-
Wear a buttoned lab coat.
-
-
Weighing and Aliquoting:
-
Conduct all manipulations of the solid compound within a ventilated enclosure or chemical fume hood to prevent inhalation of dust.[7]
-
Use anti-static weighing dishes to minimize dispersal of fine powder.
-
Clean spatulas and surfaces immediately after use.
-
-
Dissolution:
-
Add the solid compound slowly to the solvent (e.g., water, buffer) while stirring. Never add solvent to the bulk solid.
-
Be aware that dissolution of acids can be exothermic. Monitor for any temperature changes.
-
-
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Keep it segregated from strong oxidizing agents and strong bases.
-
-
Waste Disposal:
-
Dispose of all waste (including contaminated PPE) in accordance with institutional and local environmental regulations. Do not discharge to drains.[8]
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Potential Applications in Research and Drug Development
The structure of 4-(Ethylamino)butane-1-sulfonic acid suggests several potential roles in scientific research, particularly within drug development. Sulfonic acids and their derivatives are foundational in medicinal chemistry.[11][12]
Role as a Biochemical Buffer
Like the well-known Good's buffers (e.g., HEPES, PIPES), which are also sulfonic acid derivatives, this compound has the potential to be an effective biological buffer. Its predicted amine pKa of ~10-11 makes it unsuitable for most physiological cell culture (pH 7.4), but it could be valuable for biochemical assays, enzyme kinetics, or chromatography at higher pH ranges.
Building Block in Synthetic Chemistry
The secondary amine provides a reactive handle for further synthetic elaboration. It can undergo N-alkylation, acylation, or be used in reductive amination to build larger, more complex molecules. This makes it a potentially useful intermediate for creating novel compound libraries for screening.
Pharmaceutical Salt Formation
Sulfonic acids are widely used to form stable, crystalline salts of basic active pharmaceutical ingredients (APIs).[13][14] This is a critical step in drug development to improve an API's solubility, stability, and bioavailability. This compound could be explored as a novel counter-ion for basic drug candidates.
Caption: The versatile roles of sulfonic acids in pharmaceutical R&D.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of any research compound.
Table 2: Recommended Analytical Methodologies
| Technique | Purpose | Key Considerations |
|---|---|---|
| ¹H and ¹³C NMR | Structure Confirmation | Use a deuterated solvent like D₂O or DMSO-d₆. Confirm expected chemical shifts and splitting patterns for the ethyl and butyl chains. |
| LC-MS | Purity Assessment & Mass Verification | A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a formic acid modifier would be a good starting point for analysis.[15] The mass spectrometer should be set to detect the expected [M+H]⁺ and/or [M-H]⁻ ions. |
| FTIR | Functional Group Identification | Look for characteristic stretches for S=O (~1350, 1175 cm⁻¹), S-O (~1050 cm⁻¹), and N-H (~3300-3500 cm⁻¹). |
| Elemental Analysis | Purity Confirmation | Provides the percentage of C, H, N, and S, which can be compared to the theoretical values calculated from the molecular formula. |
Conclusion
4-(Ethylamino)butane-1-sulfonic acid is a compound with clear potential as a tool in chemical and pharmaceutical research. While comprehensive safety data is not yet widely disseminated, a diligent, first-principles approach to risk assessment and handling allows for its safe use in a controlled laboratory environment. Its zwitterionic nature and reactive amine handle make it an intriguing candidate for applications ranging from biochemical buffering to the synthesis of novel therapeutics. As with any novel reagent, the responsibility for safety and scientific validity rests with the end-user.
References
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U.S. Environmental Protection Agency. (2025, October 15). 4-(Ethylamino)butane-1-sulfonic acid - HTTr Summary. EPA Comptox Chemicals Dashboard. [Link]
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Pharmaffiliates. 4-(Ethyl(m-tolyl)amino)butane-1-sulfonic Acid. [Link]
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RCI Labscan Limited. (2023, May 2). Safety Data Sheet: Sodium 1-butanesulfonate Anhydrous. [Link]
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SIELC Technologies. (2018, May 16). Separation of 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid on Newcrom R1 HPLC column. [Link]
-
PubChem. 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-. [Link]
-
Fisher Scientific. (2023, October 19). Safety Data Sheet: 1-Butane sulfonic acid sodium salt. [Link]
-
Khaligh, N. G. (2014). 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. Chinese Chemical Letters, 25(12), 1603-1606. [Link]
-
MOLBASE. butane-1-sulfonic acid. [Link]
-
Journal of Population Therapeutics & Clinical Pharmacology. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
ResearchGate. Scheme 1: Synthesis of 4-(succinimido)-1-butane sulfonic acid (SBSA). [Link]
-
Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]
-
Advanced Journal of Chemistry-Section B. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 89585-27-3 CAS|4-(Ethylamino)butane-1-sulfonic acid|生产厂家|价格信息 [m.chemicalbook.com]
- 3. butane-1-sulfonic acid-Molbase [molbase.com]
- 4. CAS 14064-34-7: 4-Amino-1-butanesulfonic acid | CymitQuimica [cymitquimica.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. rcilabscan.com [rcilabscan.com]
- 10. echemi.com [echemi.com]
- 11. ajchem-b.com [ajchem-b.com]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. capitalresin.com [capitalresin.com]
- 15. 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid | SIELC Technologies [sielc.com]
